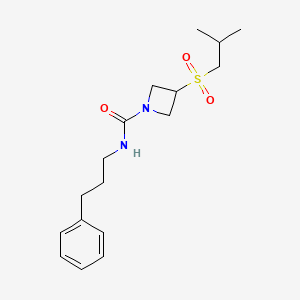
3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
- The synthesis of azetidine-2-carboxylic acid derivatives, including compounds similar to 3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide, involves intricate chemical processes. For instance, the reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl and sulfinyl chlorides lead to the formation of corresponding sulfenamides and sulfinamides, respectively, with an azetidine ring. This process is proposed to occur through a two-step mechanism involving an intermediate carbenium ion, with structures confirmed by X-ray crystallography (Mlostoń et al., 2008).
- Azetidine-2-carboxylic acid (Aze) analogs possessing heteroatomic side chains have been synthesized through modification of certain esters, demonstrating the versatility in generating compounds with potential biological activity. These synthetic efforts highlight the capacity to introduce various functional groups, expanding the chemical diversity and potential applications of these compounds (Sajjadi & Lubell, 2008).
Potential Pharmaceutical Applications
- The biosynthesis of polyoxins, which are nucleoside peptide antibiotics, involves unique cyclic amino acids derived from L-isoleucine, such as 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid). This highlights a new metabolic role for L-isoleucine and suggests potential applications in developing novel antibiotics or studying metabolic pathways (Isono, Funayama, & Suhadolnik, 1975).
- The synthesis of azetidinone derivatives from (+)-3-carene and their transformation into various functional groups opens avenues for developing novel compounds with potential pharmacological properties. Such synthetic strategies provide a basis for the creation of diverse molecular structures that could be explored for therapeutic applications (Gyónfalvi, Szakonyi, & Fülöp, 2003).
- The development of amino acid-azetidine chimeras, such as enantiopure 3-substituted azetidine-2-carboxylic acids, showcases the potential of these compounds in studying the influence of conformation on peptide activity. This could lead to insights into peptide-based therapeutics and the role of structural elements in biological activity (Enders & Gries, 2005).
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14(2)13-23(21,22)16-11-19(12-16)17(20)18-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOZQDLVZOARNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2591473.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2591475.png)
![2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2591479.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2591481.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2591483.png)
![N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591484.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2591485.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2591490.png)

![1-(1,1-Dioxo-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]thiazin-4-yl)prop-2-en-1-one](/img/structure/B2591492.png)

![2-(benzylsulfanyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2591495.png)
